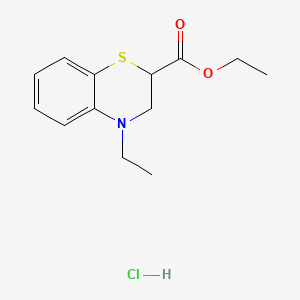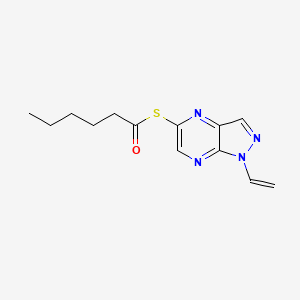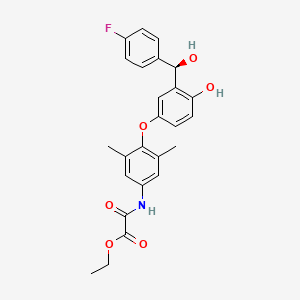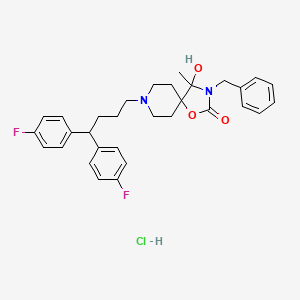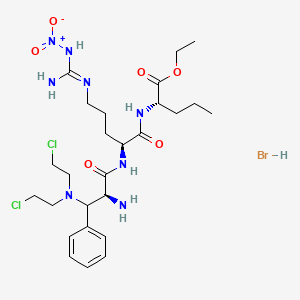
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a multi-targeted kinase inhibitor, making it a promising candidate for the development of new therapeutic agents, particularly in the treatment of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- typically involves a multi-step process. One common method includes the halogenation of pyrrolo[2,3-d]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include halogenating agents (e.g., chlorine gas or N-chlorosuccinimide), nucleophiles (e.g., amines or thiols), and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential multi-targeted kinase inhibitor, showing promise in the treatment of various cancers.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular processes such as apoptosis and cell cycle regulation.
Industrial Applications:
作用機序
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- involves its interaction with multiple kinase enzymes. It acts as an inhibitor of enzymes such as EGFR, Her2, VEGFR2, and CDK2. The compound induces cell cycle arrest and apoptosis in cancer cells by increasing the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
類似化合物との比較
Similar Compounds
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound shares a similar core structure but lacks the piperidinyl group.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Another related compound with a chlorine atom at the 4-position instead of the 2-position.
Uniqueness
The uniqueness of 5H-Pyrrolo(3,2-d)pyrimidine, 2-chloro-4-(1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable candidate for drug development .
特性
CAS番号 |
114684-95-6 |
|---|---|
分子式 |
C11H13ClN4 |
分子量 |
236.70 g/mol |
IUPAC名 |
2-chloro-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN4/c12-11-14-8-4-5-13-9(8)10(15-11)16-6-2-1-3-7-16/h4-5,13H,1-3,6-7H2 |
InChIキー |
UIEWMRXYDCBIOT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC3=C2NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


